![molecular formula C25H30N2O6 B557633 Fmoc-D-Orn(Boc)-OH CAS No. 118476-89-4](/img/structure/B557633.png)
Fmoc-D-Orn(Boc)-OH
Overview
Description
“Fmoc-D-Orn(Boc)-OH” is a biochemical reagent . It is used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
“Fmoc-D-Orn(Boc)-OH” is a reagent used for the synthesis of bisquinoline analogs . It is a standard building block of introduction of D-ornithine amino-acid residues by Fmoc SPPS .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Orn(Boc)-OH” is C25H30N2O6 . Its molecular weight is 454.52 g/mol .Chemical Reactions Analysis
“Fmoc-D-Orn(Boc)-OH” is used in Fmoc solid-phase peptide synthesis . It is a key reagent in the synthesis of bisquinoline analogs .Physical And Chemical Properties Analysis
“Fmoc-D-Orn(Boc)-OH” is a white crystalline powder . It has a high purity, with an assay of ≥95.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . It is clearly soluble in DMF .Scientific Research Applications
TentaGel® Resins
“Fmoc-D-Orn(Boc)-OH” is used in the preparation of TentaGel® resins, which are grafted copolymers with a polystyrene matrix and polyethylene glycol (PEG) grafts. These resins are designed to increase stability towards acid treatment and minimize PEG-leaching during peptide synthesis .
Wang Resins
It’s also pre-loaded onto Wang resins for the preparation of peptide acids by Fmoc batch solid phase synthesis strategy, helping to minimize epimerization and dipeptide formation .
Cyclic Hexapeptide Synthesis
The compound has been used in the synthesis of cyclic hexapeptides, where it helps to limit the loss of substitution during synthesis and can be replaced with more sterically hindered groups for better results .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIZTMAHNLNHE-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553924 | |
Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Orn(Boc)-OH | |
CAS RN |
118476-89-4 | |
Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118476-89-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-D-Orn(Boc)-OH in the synthesis of Bacitracin A?
A: Fmoc-D-Orn(Boc)-OH represents a protected form of D-ornithine, an amino acid crucial for the structure and activity of Bacitracin A. In the reported synthesis [], Fmoc-D-Orn(Boc)-OH serves as a building block during the stepwise assembly of the Bacitracin A peptide chain on a solid support.
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